Pyrazine-2,3-dicarboxamide
Overview
Description
Pyrazine-2,3-dicarboxamide is a heterocyclic organic compound with the molecular formula C6H6N4O2. It is a derivative of pyrazine, characterized by the presence of two amide groups attached to the 2nd and 3rd positions of the pyrazine ring.
Mechanism of Action
Target of Action
The primary target of Pyrazine-2,3-dicarboxamide, also known as Pyrazinamide, is the cell membrane of the bacterium Mycobacterium tuberculosis . The active moiety of Pyrazinamide is pyrazinoic acid (POA) .
Mode of Action
POA is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . This disruption and inhibition are the primary interactions of the compound with its target, leading to changes in the bacterium’s normal functions .
Biochemical Pathways
It is known that the compound and its analogs have been shown toinhibit the activity of purified FAS I , a key enzyme involved in fatty acid synthesis. This inhibition can disrupt the normal functioning of the bacterium and lead to its death .
Result of Action
The result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the bacterium’s membrane energetics and inhibiting its membrane transport function, the compound can effectively prevent the bacterium from proliferating .
Action Environment
The action of this compound is influenced by the pH of the environment. The compound is most effective at acid pH , where it can disrupt membrane energetics and inhibit membrane transport function in Mycobacterium tuberculosis
Biochemical Analysis
Biochemical Properties
Pyrazine-2,3-dicarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It interacts with various transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2,3-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dicyanopyrazine with ammonia or amines under suitable conditions. For example, 6-phenyl-2,3-dicyanopyrazine can be converted to 6-phenyl-pyrazine-2,3-dicarboxylic acid, which is then further reacted with ammonia to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of diaminomaleonitrile as a starting material. This compound undergoes a series of reactions, including cyclization and amide formation, to produce this compound. The process involves the use of various reagents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,3-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: Pyrazine-2,3-diamine.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Pyrazine-2,3-dicarboxamide has several scientific research applications:
Comparison with Similar Compounds
Pyrazine-2,5-dicarboxamide: Similar structure but with amide groups at the 2nd and 5th positions.
Pyrazine-2,3-dicarboxylic acid: Oxidized form of pyrazine-2,3-dicarboxamide.
Pyrazine-2,3-diamine: Reduced form of this compound.
Uniqueness: this compound is unique due to its specific positioning of amide groups, which influences its chemical reactivity and biological activity. This positioning allows it to form specific metal complexes and exhibit distinct antimicrobial properties compared to its analogs .
Properties
IUPAC Name |
pyrazine-2,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYZOQDDVSLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210656 | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-78-9 | |
Record name | 2,3-Pyrazinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6164-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine-2,3-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZINE-2,3-DICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1IC3QEXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.